molecular formula C20H22N2O2 B11652895 2,2'-Piperazine-1,4-diylbis(1-phenylethanone) CAS No. 5443-06-1

2,2'-Piperazine-1,4-diylbis(1-phenylethanone)

Cat. No.: B11652895
CAS No.: 5443-06-1
M. Wt: 322.4 g/mol
InChI Key: JYZWZUZEXDJDHQ-UHFFFAOYSA-N
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Description

2,2’-Piperazine-1,4-diylbis(1-phenylethanone) is an organic compound with the molecular formula C20H22N2O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Piperazine-1,4-diylbis(1-phenylethanone) typically involves the reaction of phenylacetyl chloride with piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for 2,2’-Piperazine-1,4-diylbis(1-phenylethanone) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors to improve efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2,2’-Piperazine-1,4-diylbis(1-phenylethanone) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

2,2’-Piperazine-1,4-diylbis(1-phenylethanone) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2’-Piperazine-1,4-diylbis(1-phenylethanone) depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but may include inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2,2’-Piperazine-1,4-diylbis(1-phenylethanol): A similar compound with hydroxyl groups instead of ketone groups.

    1,1’-Piperazine-1,4-diylbis(2-phenylethan-1-one): Another derivative with a different substitution pattern on the piperazine ring.

Uniqueness

2,2’-Piperazine-1,4-diylbis(1-phenylethanone) is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

5443-06-1

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

2-(4-phenacylpiperazin-1-yl)-1-phenylethanone

InChI

InChI=1S/C20H22N2O2/c23-19(17-7-3-1-4-8-17)15-21-11-13-22(14-12-21)16-20(24)18-9-5-2-6-10-18/h1-10H,11-16H2

InChI Key

JYZWZUZEXDJDHQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3

Origin of Product

United States

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